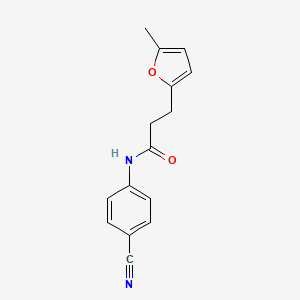
N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide, also known as CMFPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide, and similar compounds, play a crucial role in pharmaceutical synthesis. For instance, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized as a benign electrophilic cyanation reagent. This method is significant for the synthesis of various benzonitriles, leading to the creation of important pharmaceutical intermediates. This process is particularly efficient for synthesizing electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, yielding good to excellent results (Anbarasan, Neumann, & Beller, 2011).
Quantum Chemical Studies
Quantum chemical studies have been conducted on similar compounds, such as bicalutamide, which is an oral medication used for treating prostate cancer. These studies use software like ArgusLab to evaluate the steric energy and potential energy associated with bonded and non-bonded interactions. Such research provides valuable insights into the drug's molecular behavior, contributing to its efficacy and safety profile (Otuokere & Amaku, 2015).
Neurokinin-1 Receptor Antagonism
Compounds structurally similar to N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide have shown potential in targeting neurokinin-1 (NK1) receptors. For example, a water-soluble NK1 receptor antagonist demonstrated efficacy in pre-clinical tests for emesis and depression. This showcases the potential of these compounds in developing treatments for neuropsychiatric disorders (Harrison et al., 2001).
Metabolism and Pharmacokinetics in Preclinical Studies
The metabolism and pharmacokinetics of structurally related propanamides have been studied in preclinical models. For example, S-1, a selective androgen receptor modulator, demonstrated a low clearance, moderate distribution, and extensive metabolism in rats, providing insights into the ideal pharmacokinetic characteristics for such compounds in therapeutic applications (Wu et al., 2006).
Synthesis and Reactivity of Cyanamides
The synthesis and reactivity of N-Allenyl cyanamides, which are related to N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide, have been explored. These compounds provide a novel class of allenamide that can be utilized to access a range of cyanamide products. Such research is significant for developing new synthetic methodologies for complex organic compounds (Ayres et al., 2018).
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-2-7-14(19-11)8-9-15(18)17-13-5-3-12(10-16)4-6-13/h2-7H,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKHGFOIJYGNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328648 |
Source


|
| Record name | N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676791 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide | |
CAS RN |
327075-03-6 |
Source


|
| Record name | N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2839673.png)
![2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2839676.png)
![2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B2839677.png)
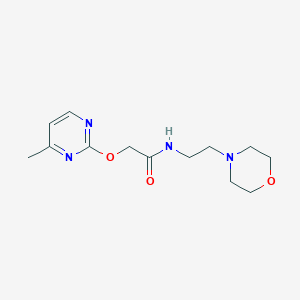
![2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid](/img/structure/B2839681.png)
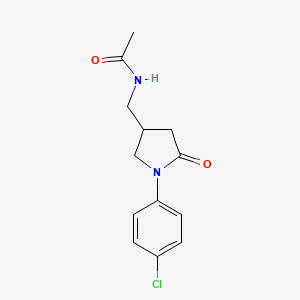
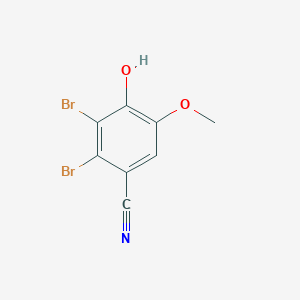
![1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester](/img/structure/B2839685.png)


![8-butyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839689.png)
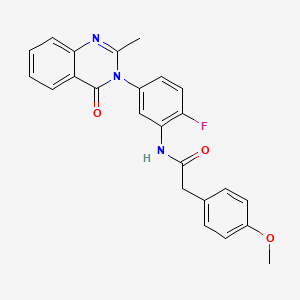

![7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2839695.png)